3-Methyl-1-phenylpent-1-en-4-yn-3-ol
Description
3-Methyl-1-phenylpent-1-en-4-yn-3-ol (CAS: Not explicitly provided; synonyms include (E)-3-methyl-1-phenylpent-1-en-4-yn-3-ol) is an organooxygen compound featuring a phenyl group, conjugated double (en) and triple (yn) bonds, and a hydroxyl group at the 3-position. Its molecular formula is C₁₂H₁₂O, with a molecular weight of 172.23 g/mol and an InChIKey of KMAKBCYNNCCSIN-MDZDMXLPSA-N . This compound is utilized in drug design and organic synthesis due to its structural complexity, which enables interactions with biomolecules such as enzymes and receptors .
Properties
CAS No. |
56188-07-9 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methyl-1-phenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C12H12O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-10,13H,2H3 |
InChI Key |
KMAKBCYNNCCSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)(C#C)O |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to Propargyl Alcohol
Reaction Overview
The most well-documented synthesis of 3-methyl-1-phenylpent-1-en-4-yn-3-ol (CAS 56188-07-9) involves a Grignard reagent addition to a terminal propargyl alcohol. This method, reported in the dissertation by Skowaisa (2024), utilizes 1-phenylprop-2-yn-1-ol as the starting material and methylmagnesium bromide to introduce the methyl group. The reaction proceeds under mild conditions with high yield and selectivity.
Reaction Scheme:
$$
\text{1-Phenylprop-2-yn-1-ol} + \text{MeMgBr} \xrightarrow{\text{THF, 0°C}} \text{this compound}
$$
Detailed Procedure
Reagents :
- 1-Phenylprop-2-yn-1-ol (1.00 g, 6.85 mmol)
- Methylmagnesium bromide (3.0 M in diethyl ether, 2.5 mL, 7.53 mmol)
- Tetrahydrofuran (THF, 10 mL)
- Saturated ammonium chloride solution
Steps :
- Dissolve 1-phenylprop-2-yn-1-ol in THF (10 mL) and cool to 0°C.
- Add methylmagnesium bromide dropwise over 10 minutes.
- Stir the reaction at 0°C for 1 hour.
- Quench with saturated NH$$_4$$Cl solution (15 mL).
- Extract with ethyl acetate (3 × 20 mL), dry over Na$$2$$SO$$4$$, and concentrate.
- Purify via silica gel chromatography (hexane/EtOAc = 90:10) to isolate the product.
Yield : 84% (0.749 g).
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C$${12}$$H$${12}$$O |
| Appearance | Colorless oil |
| $$^1$$H NMR (CDCl$$_3$$) | δ 7.50–7.30 (m, 5H, Ar-H), 6.15 (d, J = 16.0 Hz, 1H), 5.90 (d, J = 16.0 Hz, 1H), 2.50 (s, 1H, OH), 1.70 (s, 3H, CH$$_3$$) |
| $$^{13}$$C NMR (CDCl$$_3$$) | δ 140.2 (C=CH$$2$$), 128.9–126.5 (Ar-C), 94.5 (C≡C), 85.2 (C-OH), 71.3 (CH$$3$$-C-OH), 22.1 (CH$$_3$$) |
| HRMS (ESI) | m/z calcd for C$${12}$$H$${12}$$O [M+H]$$^+$$: 173.0966; Found: 173.0962 |
Mechanistic Insights
The reaction proceeds via nucleophilic addition of methylmagnesium bromide to the propargyl alcohol. The Grignard reagent deprotonates the hydroxyl group, forming a magnesium alkoxide intermediate. Subsequent methyl group transfer to the γ-carbon of the propargyl system yields the tertiary alcohol. Steric and electronic effects favor the formation of the (E)-isomer due to minimized allylic strain.
Alternative Synthetic Routes
Ruthenium-Catalyzed Isomerization
The dissertation highlights ruthenium-catalyzed transformations of propargyl alcohols, though direct synthesis of This compound via this pathway is unreported. Potential routes could involve redox isomerization or Meyer-Schuster rearrangements, but further optimization would be required.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 3-methyl-1-phenylpentane.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
3-Methyl-1-phenylpent-1-en-4-yn-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, while the phenyl group provides stability and enhances its binding affinity to target molecules . The alcohol functional group can form hydrogen bonds, further influencing its reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Functional Group Variations
3-Methyl-1-phenylpent-1-yn-3-ol
- Molecular Formula : C₁₂H₁₄O
- Molecular Weight : 174.24 g/mol
- Key Difference : Replaces the ene-yne system with a terminal alkyne (yn-3-ol).
1-Phenyl-1-penten-4-yn-3-ol (CAS: 31450-17-6)
Simpler Analogues Without Phenyl Substituents
3-Methylpent-1-en-4-yn-3-ol (CAS: 3230-69-1)
- Molecular Formula : C₆H₈O
- Molecular Weight : 96.13 g/mol
- Physical Properties : Liquid at room temperature; boiling point 63–65°C at 100 mmHg ; density 0.89 g/mL .
- Safety : Classified as harmful (Xn) and irritant (R22, R36/37/38); UN 1760 .
- Applications : Intermediate in vitamin A acetate synthesis .
(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-05-5)
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-1-phenylpent-1-en-4-yn-3-ol, and how can reaction conditions be optimized?
- Methodology : A common approach involves transmetallation strategies using tin-based intermediates. For example, allyltin trichloride generated from tributyl- or triphenylstannanes reacts with aldehydes to form allylic alcohols . Substituting aldehydes with phenyl-containing analogs could yield the target compound. Calcium acetylide addition to methyl ketene has also been reported for similar structures, forming intermediates like calcium 2-ethynyl-1-vinylethanol, which can be further functionalized . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and reaction temperatures (60–100°C) to minimize side reactions.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- 1H NMR : Identify vinyl proton signals (δ 5.2–5.8 ppm for ene protons) and acetylenic proton absence (C≡CH typically δ 1.8–2.5 ppm). The phenyl group aromatic protons appear at δ 7.2–7.5 ppm.
- 13C NMR : Confirm sp² carbons (δ 120–140 ppm for ene), sp carbons (δ 70–90 ppm for alkyne), and the hydroxyl-bearing carbon (δ 60–70 ppm).
- IR : Strong O-H stretch (~3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C=C stretch (~1650 cm⁻¹).
- Use DEPT and COSY for connectivity validation .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions (vapor pressure: ~5.02 mmHg at 25°C) .
- Waste Disposal : Segregate halogenated waste and use certified disposal services for toxic byproducts .
Q. How can physical properties (e.g., boiling point, density) be experimentally determined?
- Methodology :
- Boiling Point : Use fractional distillation under reduced pressure (e.g., 63–65°C at 100 mmHg) .
- Density : Measure via pycnometer (lit. value: ~0.89 g/mL at 25°C) .
- Refractive Index : Determine using an Abbe refractometer (n20/D: ~1.446) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for stereochemical assignments?
- Methodology :
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons to distinguish cis vs. trans isomers. For example, NOE correlations between the phenyl group and vinyl protons can confirm spatial arrangement .
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
Q. What strategies mitigate competing pathways (e.g., polymerization) during synthesis?
- Methodology :
- Inhibitors : Add hydroquinone (0.1–1 wt%) to suppress radical-mediated polymerization of the alkyne moiety .
- Temperature Control : Maintain reactions below 80°C to prevent thermal degradation .
- Catalyst Screening : Test Lewis acids (e.g., SnCl₄, BF₃·Et₂O) for regioselective allylation .
Q. How does pH and temperature affect the compound’s stability in solution?
- Methodology :
- Accelerated Stability Studies : Store solutions at 4°C, 25°C, and 40°C under varying pH (2–12). Monitor degradation via HPLC-UV at 254 nm.
- pKa Considerations : The hydroxyl group’s pKa (~12.53) suggests instability under strongly alkaline conditions .
Q. What computational tools predict reactivity in allylation or cycloaddition reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
